Naphtho[1,2-D]thiazole-2-carbonitrile
Overview
Description
“Naphtho[1,2-D]thiazole-2-carbonitrile” is a chemical compound that has been used in the synthesis of aromatic lanthanide carboxylates . These carboxylates are promising candidates for various luminescent applications, particularly as emitting layers in light-emitting diodes .
Synthesis Analysis
The synthesis of aromatic lanthanide carboxylates, including those with “this compound”, involves varying the conjugation length with the introduction of a heteroatom and a neutral ligand . This approach has enabled the synthesis of new europium and ytterbium complexes with naphtho[1,2-D]thiazole-2-carboxylic acid anions .Molecular Structure Analysis
The molecular formula of “this compound” is C12H6N2S . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Spectroscopic Properties
Naphtho[1,2-D]thiazole-2-carbonitrile and its derivatives have been investigated for their spectroscopic properties. For instance, 2-Aryl-naphtho[1.2-d]thiazoles, substituted with different electronic donor and acceptor substituents, have been studied for their fluorescence properties. This research contributes to the understanding of the optical properties of these compounds, particularly in relation to their potential applications in organic fluorescent materials (Müller, Schwarz, & Brecht, 1992).
Polymer Solar Cells
A notable application is in the field of polymer solar cells. A specific narrow-bandgap π-conjugated polymer, based on naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole), has been designed for use in polymer solar cells. This polymer demonstrated remarkable power conversion efficiencies over 10%, making it a promising material for practical applications in high-throughput roll-to-roll processing (Jin et al., 2016).
Synthesis of Derivatives
The synthesis of various naphtho[1,2-d]thiazole derivatives has been a subject of research. For example, an efficient metal-free synthesis approach has been developed for creating 2-aroylamino naphtho[1,2-d]thiazole compounds. This method features broad substrate scope, excellent regioselectivity, and operates at room temperature under ambient air conditions, indicating its utility in synthetic organic chemistry (Liu et al., 2019).
Antimicrobial Applications
Some derivatives of naphtho[1,2-d]thiazole have been synthesized and screened for their antimicrobial activities. This includes a study on dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, which showed promising in vitro antimicrobial properties (El-Gaby et al., 2000).
Corrosion Inhibition
Naphtho[1,2-d]thiazole derivatives have also been applied as corrosion inhibitors. For example, quinoxaline derivatives containing naphtho[2,3-d]thiazole have shown high corrosion inhibition efficiency for mild steel in acidic medium. These studies combine experimental and computational analyses to understand the inhibition mechanisms (Saraswat & Yadav, 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include naphtho[1,2-d]thiazole-2-carbonitrile, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
benzo[e][1,3]benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNUROSVHCRWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663334 | |
Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-46-1 | |
Record name | Naphtho[1,2-d][1,3]thiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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